molecular formula C16H16BrNO2 B6637680 2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide

2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide

Cat. No.: B6637680
M. Wt: 334.21 g/mol
InChI Key: VVGAFHDEVIJOQZ-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide is an organic compound that features a bromophenyl group and a hydroxy-phenylethyl group attached to an acetamide backbone

Properties

IUPAC Name

2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-14-9-5-4-8-13(14)10-16(20)18-15(11-19)12-6-2-1-3-7-12/h1-9,15,19H,10-11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGAFHDEVIJOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide typically involves the following steps:

    Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce the bromine atom at the ortho position of the phenyl ring.

    Amidation: The brominated product is then reacted with 2-hydroxy-1-phenylethylamine under suitable conditions to form the desired acetamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxy-phenylethyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide
  • 2-(2-fluorophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide
  • 2-(2-iodophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide

Uniqueness

2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom’s size and electronegativity can affect the compound’s overall pharmacokinetic and pharmacodynamic profiles, making it distinct from its chloro, fluoro, and iodo analogs.

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